(1S)-1-(3-Cyclopentyloxyphenyl)prop-2-enylamine (1S)-1-(3-Cyclopentyloxyphenyl)prop-2-enylamine
Brand Name: Vulcanchem
CAS No.:
VCID: VC17501971
InChI: InChI=1S/C14H19NO/c1-2-14(15)11-6-5-9-13(10-11)16-12-7-3-4-8-12/h2,5-6,9-10,12,14H,1,3-4,7-8,15H2/t14-/m0/s1
SMILES:
Molecular Formula: C14H19NO
Molecular Weight: 217.31 g/mol

(1S)-1-(3-Cyclopentyloxyphenyl)prop-2-enylamine

CAS No.:

Cat. No.: VC17501971

Molecular Formula: C14H19NO

Molecular Weight: 217.31 g/mol

* For research use only. Not for human or veterinary use.

(1S)-1-(3-Cyclopentyloxyphenyl)prop-2-enylamine -

Specification

Molecular Formula C14H19NO
Molecular Weight 217.31 g/mol
IUPAC Name (1S)-1-(3-cyclopentyloxyphenyl)prop-2-en-1-amine
Standard InChI InChI=1S/C14H19NO/c1-2-14(15)11-6-5-9-13(10-11)16-12-7-3-4-8-12/h2,5-6,9-10,12,14H,1,3-4,7-8,15H2/t14-/m0/s1
Standard InChI Key XBTLWQZDIUCUNQ-AWEZNQCLSA-N
Isomeric SMILES C=C[C@@H](C1=CC(=CC=C1)OC2CCCC2)N
Canonical SMILES C=CC(C1=CC(=CC=C1)OC2CCCC2)N

Introduction

(1S)-1-(3-Cyclopentyloxyphenyl)prop-2-enylamine is an organic compound characterized by its unique structural features, which include a cyclopentyloxy group attached to a phenyl ring and an allylic amine functional group. This compound belongs to the class of amines and is notable for its potential applications in various scientific fields, particularly in medicinal chemistry and organic synthesis.

Synthesis Methods

The synthesis of (1S)-1-(3-Cyclopentyloxyphenyl)prop-2-enylamine typically involves the reaction of 3-cyclopentyloxyaniline with appropriate reagents to form the desired prop-2-enylamine structure. Common synthetic routes may include multi-step organic reactions, such as nucleophilic additions or substitutions, depending on the starting materials and desired yield.

Chemical Reactivity

This compound can participate in various chemical reactions typical for amines and alkenes, including nucleophilic additions and electrophilic substitutions. The reactivity may depend on factors such as the solvent, temperature, and the presence of catalysts.

Potential Applications

(1S)-1-(3-Cyclopentyloxyphenyl)prop-2-enylamine has potential applications in medicinal chemistry due to its amine functionality, which could interact with biological targets such as neurotransmitter receptors or enzymes. Further research is needed to explore its therapeutic potential and safety profile.

Analytical Techniques

For purity assessment and structural verification, techniques such as High Performance Liquid Chromatography (HPLC) and Mass Spectrometry (MS) are commonly employed. These methods provide detailed information about the compound's molecular structure and purity.

Comparison with Similar Compounds

Similar compounds, such as (1S)-1-(4-Cyclopentyloxyphenyl)prop-2-enylamine, share structural similarities but differ in the position of the cyclopentyloxy group on the phenyl ring. Another related compound, (1S)-1-(3-Cyclopentyloxyphenyl)-2,2,2-trifluoroethylamine, features a trifluoroethylamine group instead of the prop-2-enyl group, which enhances stability and reactivity.

CompoundUnique Features
(1S)-1-(3-Cyclopentyloxyphenyl)prop-2-enylamineProp-2-enyl group
(1S)-1-(4-Cyclopentyloxyphenyl)prop-2-enylamineCyclopentyloxy at para position
(1S)-1-(3-Cyclopentyloxyphenyl)-2,2,2-trifluoroethylamineTrifluoroethylamine moiety

Mass Molarity Calculator
  • mass of a compound required to prepare a solution of known volume and concentration
  • volume of solution required to dissolve a compound of known mass to a desired concentration
  • concentration of a solution resulting from a known mass of compound in a specific volume
g/mol
g
Molecular Mass Calculator